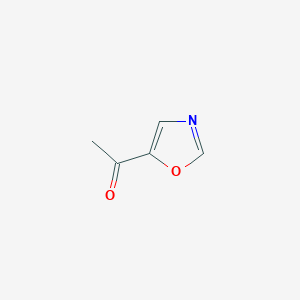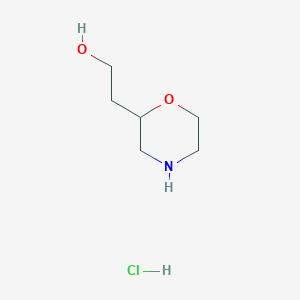
3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde
Übersicht
Beschreibung
3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It is used in various chemical reactions and is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The SMILES representation of the molecule isCCOC1=CC(=C(C(=C1C=O)C)Cl)C .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde Applications
3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Research: This compound is utilized in the synthesis of various pharmaceuticals. Its structure is key in the formation of compounds that exhibit anti-inflammatory and analgesic properties. Researchers are exploring its efficacy in creating new medications that can be used to treat chronic pain conditions.
Material Science: In material science, this compound is being studied for its potential use in creating novel polymers. Its unique chemical properties could lead to the development of materials with improved thermal stability and mechanical strength, which could have significant industrial applications.
Agricultural Chemistry: The compound’s derivatives are being tested as potential precursors for pesticides. Its chemical structure could be the basis for developing new pesticides that are more effective and environmentally friendly.
Organic Synthesis: 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde serves as an important intermediate in organic synthesis. It is used to construct complex molecules, particularly in the synthesis of aromatic compounds, which are fundamental in various chemical industries.
Analytical Chemistry: In analytical chemistry, this compound is used as a reagent in chromatography for detecting certain substances. Its reactivity makes it suitable for use in complexation reactions that are essential for the qualitative analysis of various organic compounds.
Catalysis: Researchers are investigating the use of this compound as a catalyst in chemical reactions. Its potential to increase the efficiency of certain reactions could have significant implications in reducing energy consumption and costs in industrial processes.
Environmental Science: The compound’s derivatives are being studied for their ability to remove pollutants from the environment. Its application in environmental remediation efforts could help in the development of more effective methods for pollution control.
Cosmetic Industry: In the cosmetic industry, derivatives of this compound are being explored for their use in skincare products. Its properties could contribute to the development of new formulations that offer better protection against environmental damage.
Each of these applications demonstrates the broad potential of 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde in advancing scientific research and its impact on various industries . The ongoing studies and experiments in these fields are crucial for unlocking the full potential of this chemical compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-6-ethoxy-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-10-5-7(2)11(12)8(3)9(10)6-13/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAQDFNBCJEATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)






